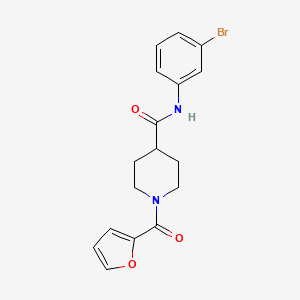![molecular formula C18H21N5O3 B5382218 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5382218.png)
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid, also known as ANCCA (AAA-Nuclear Coactivator of Cancer Cells), is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. ANCCA is a potent inhibitor of the AAA+ ATPase family of proteins, which play a crucial role in regulating chromatin remodeling and transcriptional activation.
作用機序
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid inhibits the ATPase activity of the AAA+ family of proteins, which are involved in chromatin remodeling and transcriptional activation. By inhibiting the ATPase activity of these proteins, 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid prevents the formation of functional transcriptional complexes, leading to the downregulation of oncogenic genes and the upregulation of tumor suppressor genes. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has been shown to have several biochemical and physiological effects in cancer cells. 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid inhibits the expression of several oncogenic genes, including c-Myc, Cyclin D1, and Survivin, while upregulating the expression of tumor suppressor genes, including p21 and p27. 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-XL.
実験室実験の利点と制限
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has also been extensively studied in various cancer cell lines, making it a well-established tool for cancer research. However, 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
将来の方向性
For 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid research include identifying the optimal dose and treatment schedule for 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid, investigating its potential as a combination therapy with chemotherapy and radiation therapy, and exploring its potential applications in other diseases, such as neurodegenerative disorders and viral infections.
合成法
The synthesis of 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has been described in several research articles. The most commonly used method involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with piperazine in the presence of triethylamine and DMF (N,N-dimethylformamide). The resulting intermediate is then reacted with 4-aminobenzoic acid in the presence of N,N'-carbonyldiimidazole (CDI) and triethylamine to yield 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid.
科学的研究の応用
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid inhibits the growth and proliferation of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
4-[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(8-9-18(25)26)23-12-10-22(11-13-23)16-7-6-15(20-21-16)19-14-4-2-1-3-5-14/h1-7H,8-13H2,(H,19,20)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWAXNRCPYLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=C3)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methoxy-2-[2-(3-methoxybenzyl)-4-morpholinyl]quinoline](/img/structure/B5382147.png)

![ethyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5382165.png)
![N-cycloheptyl-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5382167.png)
![1'-[(1-cyanocyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5382171.png)

![1-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5382192.png)
![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5382196.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382197.png)

![{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5382216.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(2-thienylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5382226.png)
![7-(2,3-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5382234.png)